molecular formula C10H13N8NaO10P2 B1141572 8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT CAS No. 102185-14-8

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

Cat. No.: B1141572
CAS No.: 102185-14-8
M. Wt: 490.2
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azidoadenosine-5’-O-diphosphate sodium salt is a chemical compound with the molecular formula C10H13N8O10P2Na. It is commonly used as a photo-affinity probe in biochemical research. This compound is known for its ability to form covalent bonds with target proteins upon activation by long-wavelength ultraviolet light, making it a valuable tool in the study of protein interactions and functions .

Mechanism of Action

Target of Action

The primary target of 8-Azidoadenosine-5’-O-Diphosphate Sodium Salt, also known as 8-azido-ADP, is the ATP precursor and purinergic receptor ligand ADP . It has been used as a photoaffinity label for various proteins, including glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes .

Mode of Action

8-azido-ADP is a clickable form of ADP . It is potentially utilized as a photo-affinity probe commonly in combination with 32P . Long wavelength UV light activates the Azido group which then creates a nitrene moiety . This reactive nitrene is then able to covalently bond with residues of target proteins .

Biochemical Pathways

The biochemical pathways affected by 8-azido-ADP are those involving the ATP precursor and purinergic receptor ligand ADP . The compound’s interaction with these targets can influence the function of various proteins, including GDH isoproteins, eIF2, and GEF .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 8-azido-ADP’s action is the covalent bonding with residues of target proteins . This can lead to changes in the function of these proteins, potentially affecting cellular processes such as energy metabolism (in the case of ATP precursor and purinergic receptor ligand ADP) and protein synthesis (in the case of eIF2 and GEF) .

Action Environment

The action of 8-azido-ADP can be influenced by environmental factors such as the presence of UV light, which is necessary to activate the Azido group

Biochemical Analysis

Biochemical Properties

8-Azidoadenosine-5’-O-diphosphate Sodium Salt interacts with various enzymes and proteins. Radiolabeled forms of 8-azido-ADP have been used as photoaffinity labels for proteins such as glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes .

Cellular Effects

The effects of 8-Azidoadenosine-5’-O-diphosphate Sodium Salt on cellular processes are primarily through its interactions with proteins and enzymes. It influences cell function by acting as a photoaffinity label, allowing for the study of protein interactions and functions .

Molecular Mechanism

At the molecular level, 8-Azidoadenosine-5’-O-diphosphate Sodium Salt exerts its effects through binding interactions with biomolecules. It acts as a photoaffinity label, binding to proteins such as GDH isoproteins, eIF2, and GEF .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azidoadenosine-5’-O-diphosphate sodium salt typically involves the introduction of an azido group to adenosine-5’-O-diphosphate. This can be achieved through a series of chemical reactions, including nucleophilic substitution and phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful incorporation of the azido group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Azidoadenosine-5’-O-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving 8-Azidoadenosine-5’-O-diphosphate sodium salt is a covalently bonded complex between the compound and the target protein. This complex can be analyzed to gain insights into protein structure and function .

Scientific Research Applications

8-Azidoadenosine-5’-O-diphosphate sodium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azidoadenosine-5’-O-diphosphate sodium salt is unique in its ability to form covalent bonds with target proteins upon photoactivation. This property makes it a valuable tool for studying protein interactions and functions, distinguishing it from other similar compounds .

Biological Activity

8-Azidoadenosine-5'-O-diphosphate sodium salt (8-N3-ADP) is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of purinergic signaling and receptor interactions. Its unique azido group allows for photoaffinity labeling and click chemistry applications, making it a valuable tool in molecular biology and pharmacology.

  • Chemical Formula : C10H14N8O10P2
  • Molecular Weight : 468.2 g/mol
  • Purity : >95% (HPLC)
  • Absorption Maximum : λmax 281 nm
  • Solubility : Soluble in water at pH 7.6

8-N3-ADP acts as a competitive inhibitor of various enzymes involved in nucleotide metabolism. Its azido group allows for covalent bonding to target proteins upon exposure to UV light, facilitating the study of protein interactions and functions.

Key Mechanisms:

  • Photoaffinity Labeling : The azido group can form stable bonds with nucleophilic residues in proteins, allowing researchers to identify and characterize ADP-binding proteins.
  • Binding Affinity : Studies indicate that 8-N3-ADP exhibits similar binding affinities to purinergic receptors compared to its non-modified counterparts, suggesting that the azido modification does not significantly alter its interaction with these proteins .

1. Interaction with P-glycoprotein (Pgp)

Research has demonstrated that 8-N3-ADP can trap transition states of Pgp, a crucial ATP-dependent drug efflux pump implicated in multidrug resistance in cancer cells. The trapping occurs even in the absence of ATP hydrolysis, indicating that both ATP sites on Pgp can interact with 8-N3-ADP effectively .

Parameter Value
Energy of Activation152 kJ/mol
Half-maximal Trapping ConcentrationSimilar for 8-N3-ATP and 8-N3-ADP

2. Modulation of ADP-Binding Proteins

8-N3-ADP is recognized as a modulator of ADP-binding proteins, enhancing metabolic stability and providing insights into the stereospecificity of ADP-responsive receptors . This property is particularly useful for characterizing receptor-ligand interactions in various biological systems.

3. Antiviral Activity

While primarily studied for its effects on purinergic signaling, there is potential for 8-N3-ADP to exhibit antiviral properties similar to other nucleoside analogs. These compounds often act as competitive inhibitors for viral enzymes, which could lead to their incorporation into viral RNA or DNA, ultimately disrupting viral replication processes .

Case Study 1: Photoaffinity Labeling in Cancer Research

A study utilized 8-N3-ADP to identify ADP-binding proteins involved in drug resistance mechanisms in cancer cells. By employing UV irradiation, researchers were able to covalently label these proteins, facilitating their subsequent isolation and characterization.

Case Study 2: Interaction with Antiviral Targets

In another investigation, 8-N3-ADP was tested against various viral enzymes to evaluate its potential as an antiviral agent. The results indicated that while it did not exhibit direct antiviral activity, its structural analogs showed promise when incorporated into viral genomes, leading to chain termination during replication .

Properties

CAS No.

102185-14-8

Molecular Formula

C10H13N8NaO10P2

Molecular Weight

490.2

Origin of Product

United States

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